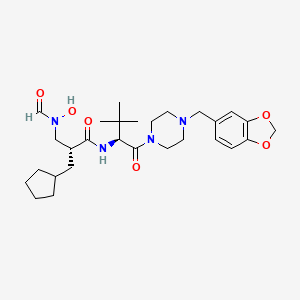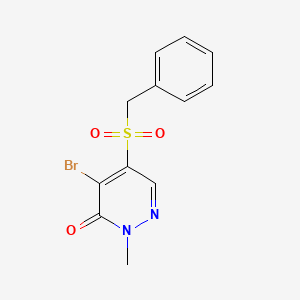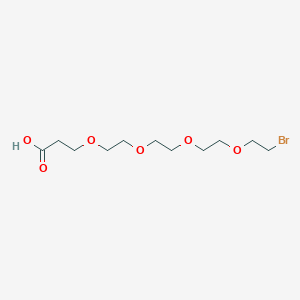
Bromo-PEG4-acid
Descripción general
Descripción
Bromo-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It has a functional group of Bromide/Carboxylic Acid . Its molecular formula is C11H21BrO6 .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG4-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG4-acid has a molecular weight of 329.2 g/mol . It is soluble in water, DMSO, DMF, and DCM . It is stored at -20°C .Aplicaciones Científicas De Investigación
Polyethylene Glycol (PEG) in Biomedical Applications : Studies show the use of PEG, including derivatives like Bromo-PEG4-acid, for enhancing protein resistance and preserving protein function in biomedical applications. This is crucial for developing platforms for biomolecule immobilization and recognition (Yanqiu Du, Jing Jin, Wei Jiang, 2018).
Drug Delivery Systems : Research indicates the potential of Bromo-PEG4-acid derivatives in creating efficient drug delivery systems. This includes the synthesis of nanoparticles for gene delivery, where modifications with bromoalkylcarboxylic acids and PEG improve gene expression and reduce toxicity (Sara Ayatollahi et al., 2012).
Nanotechnology : Bromo-PEG4-acid compounds are used in the functionalization of nanoparticles, such as magnetite nanoparticles, for biomedical applications. This includes the development of smart drug delivery systems and diagnostic tools (Reynolds A. Frimpong, J. Z. Hilt, 2008).
PEGylation of Peptides and Proteins : Bromo-PEG4-acid is relevant in the field of PEGylation, where PEG is covalently attached to peptides and proteins. This process enhances the stability and bioavailability of therapeutic proteins and peptides (M. J. Roberts et al., 2002).
Green Chemistry Applications : Bromo-PEG4-acid derivatives are used in environmentally friendly chemical syntheses, such as the Suzuki reaction in water, highlighting the role of these compounds in green chemistry (N. Jiang, A. Ragauskas, 2006).
Enzyme Stability : Research has explored the impact of Bromo-PEG4-acid on enzyme stability, which is significant for various industrial applications. For instance, studies on bromelain stability in different pH environments and in the presence of PEG compounds have been conducted (L. C. D. L. Novaes et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKQEAMKNNRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



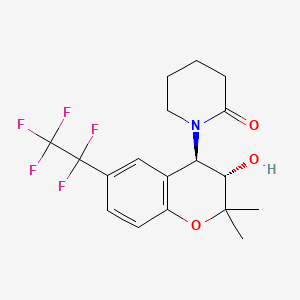
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)
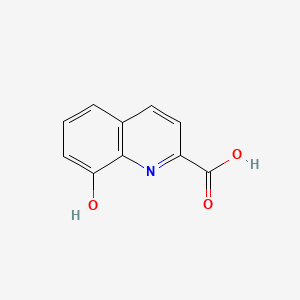
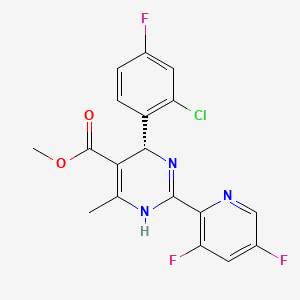
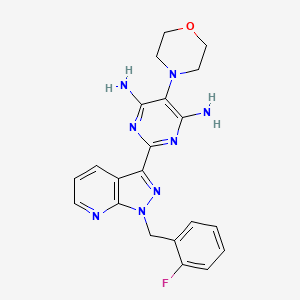
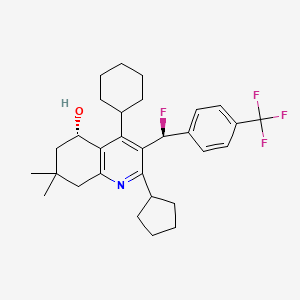
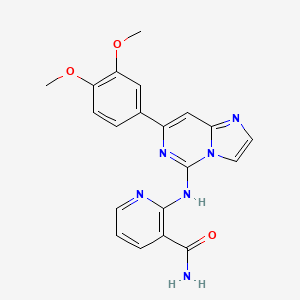
![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
